2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

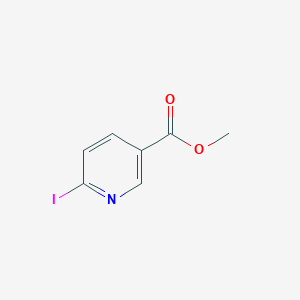

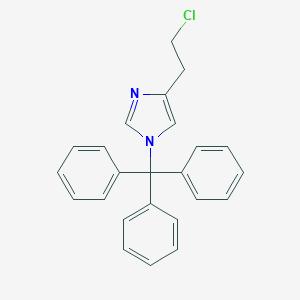

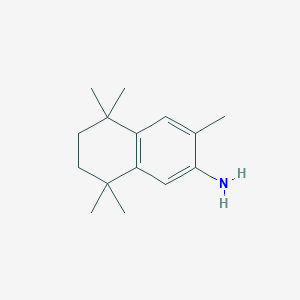

“2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 126030-73-7. It has a molecular weight of 211.17 and its IUPAC name is (5,6-difluoro-1H-indol-3-yl)acetic acid . It is a solid substance stored in dry conditions at room temperature .

Molecular Structure Analysis

The molecular formula of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is C10H7F2NO2 . The InChI Code is 1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) .

Physical And Chemical Properties Analysis

The physical form of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is solid . It is stored in dry conditions at room temperature . The molecular weight is 211.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Bacterial Catabolism and Environmental Interactions 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a derivative of indole-3-acetic acid (IAA), shares a core structure with IAA, which is known for its pivotal role as a plant growth hormone. Bacteria possess gene clusters iac/iaa enabling them to catabolize IAA, suggesting potential applications in bioremediation and understanding microbial-plant interactions. This ability allows bacteria to exploit IAA as a carbon, nitrogen, and energy source, potentially affecting IAA-dependent processes in other organisms, including plants. Such interactions may have applications in agriculture, environmental management, and microbial engineering for enhanced bioremediation or as a tool in controlling plant growth and development through microbial mediation (Laird, Flores, & Leveau, 2020).

Industrial and Environmental Chemistry The review of organic acids, including acetic acid, highlights their roles in various industrial processes, such as acidizing operations in oil and gas exploration and production. This indicates the relevance of studying derivatives like 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in understanding and potentially enhancing the efficiency and environmental safety of such processes. Organic acids serve in formation damage removal, dissolution, and as eco-friendly alternatives to harsh chemicals in high-temperature applications, suggesting potential research avenues for derivatives in reducing environmental impacts and improving operational safety and efficiency in industrial applications (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Microbial Production and Bioconversion Processes Understanding the microbial degradation and conversion processes of compounds structurally related to 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid could inform biotechnological applications, such as the development of microbial strains for bioconversion or degradation of environmental pollutants. Studies on microbial pathways for the degradation of polyfluoroalkyl chemicals provide insights into the environmental fate and potential biotechnological applications for managing pollution and synthesizing value-added products from waste or pollutants, indicating a research direction for the application of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid derivatives in environmental biotechnology and waste management (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Zukünftige Richtungen

Indole derivatives, including “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid”, have shown potential in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents or drugs . This suggests that there may be future research directions in exploring the therapeutic potential of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” and similar compounds.

Eigenschaften

IUPAC Name |

2-(5,6-difluoro-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMUWNMZOYMFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562603 |

Source

|

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid | |

CAS RN |

126030-73-7 |

Source

|

| Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)

![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)